REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1([C:12]2[CH:17]=[C:16]([F:18])[CH:15]=[C:14]([O:19][CH2:20][C:21]3[CH:26]=[CH:25][C:24]([N:27]4[CH:31]=[CH:30][N:29]=[C:28]4[CH3:32])=[CH:23][CH:22]=3)[CH:13]=2)[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1)=[O:5])C.[OH-].[Li+].CO.Cl>C1COCC1>[F:18][C:16]1[CH:15]=[C:14]([O:19][CH2:20][C:21]2[CH:26]=[CH:25][C:24]([N:27]3[CH:31]=[CH:30][N:29]=[C:28]3[CH3:32])=[CH:23][CH:22]=2)[CH:13]=[C:12]([C:6]2([C:4]([OH:5])=[O:3])[CH2:7][CH2:8][O:9][CH2:10][CH2:11]2)[CH:17]=1 |f:1.2|
|
Name
|
ethyl 4-[5-fluoro-3-[4-(2-methylimidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(CCOCC1)C1=CC(=CC(=C1)F)OCC1=CC=C(C=C1)N1C(=NC=C1)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Volatiles were removed by evaporation under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was suspended into a mixture of water (20 ml) and phosphate buffer (pH=7, 5 ml)
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with ether and dried to constant weight under vacuum at 80° C. for 14 hr
|
Duration
|
14 h
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1)C1(CCOCC1)C(=O)O)OCC1=CC=C(C=C1)N1C(=NC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.98 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 9.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |